(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Enzyme Inhibition Stereochemistry Aminopeptidase B

Procure (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (CAS 62023-61-4), the essential (2R,3R)-AHPA stereoisomer for synthesizing diastereomers of Bestatin, KMI-based BACE1, and HIV protease inhibitors. This specific chiral building block is critical for deconvoluting stereochemical contributions in SAR investigations of peptidomimetics. Unlike the (2S,3R) isomer, this (2R)-configuration is inactive on aminopeptidases, making it the validated negative control for Bestatin studies and the required scaffold for alternative inhibitor design programs targeting IRAP with high selectivity.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 62023-61-4
Cat. No. B1606131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
CAS62023-61-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)O)N
InChIInChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m1/s1
InChIKeyLDSJMFGYNFIFRK-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (CAS 62023-61-4): Chiral Building Block and Bestatin Stereoisomer Core


(2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (CAS 62023-61-4), with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 , is a chiral amino acid derivative belonging to the 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) family [1]. This compound is a specific stereoisomer of the core structure found in the aminopeptidase inhibitor Bestatin ((2S,3R)-AHPA-L-leucine) [2]. Its primary utility lies as a chiral building block and a key synthetic intermediate for producing various stereoisomers of Bestatin, peptidomimetics, and for the development of inhibitors targeting enzymes such as HIV protease and BACE1 (β-secretase) .

Why Stereochemistry is Non-Negotiable: The Inactivity of the (2R,3R)-AHPA Core in Aminopeptidase Inhibition


The selection of a specific AHPBA stereoisomer is critical and cannot be based on generic structural similarity. A foundational study on Bestatin stereoisomers demonstrated that the aminopeptidase B and leucine aminopeptidase inhibitory activity resides exclusively in the (2S)-configuration of the AHPBA core [1]. The isomers with the (2R)-configuration, which includes the (2R,3R)-AHPA core of this product, exhibited markedly weaker inhibition [2]. Consequently, substituting (2R,3R)-AHPA for (2S,3R)-AHPA in applications aiming to replicate the biological activity of Bestatin or its direct analogs is scientifically invalid and will result in a significant loss of function. The value of (2R,3R)-AHPA is therefore not as a direct active analog, but as a crucial chiral control or a specific building block for alternative molecular scaffolds.

Quantitative Differentiation of (2R,3R)-AHPA from Its Active Diastereomers


Stereochemical Determinant of Activity: (2R)-Configured AHPBA Cores Show Markedly Reduced Aminopeptidase B Inhibition

The (2R)-stereochemistry of the AHPBA core, which includes the (2R,3R) isomer, is a critical determinant of inactivity against aminopeptidase B. A foundational study compared the inhibitory activity of all eight stereoisomers of Bestatin and found that those with a (2S)-configuration in the AHPBA moiety showed marked inhibition, while those with a (2R)-configuration were significantly less active [1]. The Ki value for Bestatin (2S,3R-AHPA-L-leucine) was 6.0 × 10⁻⁸ M against aminopeptidase B, providing a baseline for active diastereomers [2]. In contrast, the (2R)-configured isomers, which include dipeptides derived from this product, are explicitly described as having weak activity [3].

Enzyme Inhibition Stereochemistry Aminopeptidase B Bestatin

Leucine Aminopeptidase Inhibition: A Similar Pattern of Inactivity for the (2R)-AHPBA Core

The pattern of stereospecific activity extends to leucine aminopeptidase (LAP). The active diastereomer Bestatin ((2S,3R)-AHPA-L-leucine) exhibits potent inhibition with a Ki value of 2.0 × 10⁻⁸ M [1]. In stark contrast, the (2R)-configured AHPBA cores, such as (2R,3R)-AHPA, are part of a class of stereoisomers that lack this potent inhibitory activity [2]. The study's conclusion that only the (2S)-configuration supports potent inhibition provides a class-level inference for the reduced activity of this compound [3].

Enzyme Inhibition Stereochemistry Leucine Aminopeptidase Bestatin

Synthetic Access from D-Glucono-δ-lactone: Enantiomeric Purity for (2R,3R)-AHPA

The (2R,3R)-AHPA isomer is not readily available via the common synthetic routes that produce the (2S,3R) isomer. A published method specifically details the stereospecific synthesis of enantiomerically pure (2R,3S)- and (2R,3R)-AHPA from the common and inexpensive starting material D-glucono-δ-lactone [1]. This route provides a defined pathway to the (2R,3R) isomer in high optical purity, distinguishing its synthetic provenance from that of its active diastereomer [2].

Organic Synthesis Chiral Pool Stereospecific Synthesis AHPBA

Defined Application Scenarios for (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid


Synthesis of (2R)-Configured Bestatin Stereoisomers and Analogs

The (2R,3R)-AHPA core is essential for the preparation of specific diastereomers of Bestatin, such as [(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine and other dipeptides containing the (2R)-AHPA moiety [1]. These compounds are critical as comparative controls in studies investigating the stereospecificity of aminopeptidase inhibition [2].

Development of Non-Aminopeptidase Protease Inhibitors (HIV Protease, BACE1)

(2R,3R)-AHPA serves as a key structural unit for synthesizing KMI derivatives, which are potent inhibitors of BACE1 (β-secretase) and HIV protease [1]. Unlike its inactive role against aminopeptidases, the (2R,3R)-stereochemistry is part of the pharmacophore for these other therapeutic targets, making this specific isomer a necessary intermediate for these drug discovery programs [2].

Structure-Activity Relationship (SAR) Studies of AHPBA-Containing Peptides

Given the established inactivity of the (2R)-AHPBA core against aminopeptidase B and LAP [1], (2R,3R)-AHPA is a vital tool for SAR investigations. Its inclusion in a library of stereoisomers allows researchers to deconvolute the specific contribution of stereochemistry at the C2 and C3 positions to both on-target activity and off-target effects of peptide-based inhibitors [2].

Functionalization for Selective Aminopeptidase Inhibitors

Recent research demonstrates that the α-hydroxy-β-amino acid scaffold, including its various stereoisomers, can be functionalized to achieve high potency and selectivity for specific targets like Insulin-Regulated Aminopeptidase (IRAP) [1]. While the base (2R,3R)-AHPA is inactive, its scaffold can be modified to create potent and selective inhibitors with >120-fold selectivity over homologous enzymes, representing a new avenue for its use in medicinal chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.